2-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a sulfonyl group attached to a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common approach is to start with the preparation of the sulfonyl precursor, which can be achieved through the reaction of tert-butyl phenol with ethyl bromide in the presence of a base. This intermediate is then subjected to sulfonylation using sulfonyl chloride under basic conditions to yield the sulfonyl derivative .
The next step involves the formation of the tetrahydroisoquinoline core. This can be accomplished through a Pictet-Spengler reaction, where an appropriate aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group yields sulfone derivatives, while reduction can lead to the formation of the corresponding hydrocarbon .
Scientific Research Applications
2-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have therapeutic potential due to its ability to interact with biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrahydroisoquinoline core can interact with receptors in the central nervous system, affecting neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 2-((3-(Tert-butyl)-4-hydroxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 2-((3-(Tert-butyl)-4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The uniqueness of 2-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds with different substituents .
Properties
IUPAC Name |
2-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3S/c1-5-25-20-11-10-18(14-19(20)21(2,3)4)26(23,24)22-13-12-16-8-6-7-9-17(16)15-22/h6-11,14H,5,12-13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTLQOWEKURTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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